molecular formula C29H24N2O7 B11121129 dibenzyl N-[(5-nitronaphthalen-1-yl)carbonyl]aspartate

dibenzyl N-[(5-nitronaphthalen-1-yl)carbonyl]aspartate

Cat. No.: B11121129
M. Wt: 512.5 g/mol
InChI Key: DYVBONGVSDFCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE is a complex organic compound that features a naphthalene ring substituted with a nitro group and a carbonyl group, linked to a succinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE typically involves multi-step organic reactions. One common approach is the condensation of 5-nitro-1-naphthylamine with succinic anhydride to form the intermediate, which is then reacted with dibenzylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sulfuric acid, and sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester bonds produces dibenzylamine and succinic acid .

Scientific Research Applications

DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives such as:

  • Naphthalene-2-carboxylic acid
  • 5-nitro-1-naphthylamine
  • Dibenzyl succinate

Uniqueness

DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C29H24N2O7

Molecular Weight

512.5 g/mol

IUPAC Name

dibenzyl 2-[(5-nitronaphthalene-1-carbonyl)amino]butanedioate

InChI

InChI=1S/C29H24N2O7/c32-27(37-18-20-9-3-1-4-10-20)17-25(29(34)38-19-21-11-5-2-6-12-21)30-28(33)24-15-7-14-23-22(24)13-8-16-26(23)31(35)36/h1-16,25H,17-19H2,(H,30,33)

InChI Key

DYVBONGVSDFCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=CC=CC4=C3C=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.